

Spectroscopic Characterization of (3R)-3-Azidobutanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: (3R)-3-azidobutanoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for (3R)-3-azidobutanoic acid, a chiral building block of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of analogous compounds and established principles of spectroscopy. It also outlines detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for (3R)-3-azidobutanoic acid. These values are derived from typical ranges for the functional groups present in the molecule and data from structurally similar compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data for (3R)-3-Azidobutanoic Acid

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~1.35	Doublet	3H	-CH ₃
~2.60	Doublet of Doublets	2H	-CH ₂ -COOH
~4.00	Multiplet	1H	-CH(N ₃)-
>10 (broad)	Singlet	1H	-COOH

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for (3R)-3-Azidobutanoic Acid

Chemical Shift (δ) ppm	Assignment
~20	-CH ₃
~40	-CH ₂ -COOH
~55	-CH(N ₃)-
~175	-COOH

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted IR Absorption Data for (3R)-3-Azidobutanoic Acid

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2100	Strong	N ₃ asymmetric stretch
1710	Strong	C=O stretch (carboxylic acid)
2500-3300	Broad	O-H stretch (carboxylic acid)
2850-3000	Medium	C-H stretch (aliphatic)
1210-1320	Medium	C-O stretch (carboxylic acid)
1400-1440	Medium	O-H bend (carboxylic acid)

Table 4: Predicted Mass Spectrometry Data for (3R)-3-Azidobutanoic Acid

m/z	Interpretation
129.05	$[M]^+$ (Molecular Ion)
101.06	$[M - N_2]^+$
84.04	$[M - COOH]^+$
72.04	$[M - N_3 - H]^+$
45.02	$[COOH]^+$

Ionization Method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR Spectra Acquisition:

- Sample Preparation: Dissolve approximately 5-10 mg of (3R)-3-azidobutanoic acid in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- Instrument: A 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Parameters:
 - Pulse Program: Standard single-pulse sequence.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64, depending on sample concentration.

- Spectral Width: 0-16 ppm.
- ^{13}C NMR Parameters:
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, due to the low natural abundance of ^{13}C .
 - Spectral Width: 0-220 ppm.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ^1H spectrum to the TMS signal at 0.00 ppm and the ^{13}C spectrum to the CDCl_3 solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-IR Spectrum Acquisition:

- Sample Preparation: Place a small drop of neat (3R)-3-azidobutanoic acid directly onto the ATR crystal (e.g., diamond or germanium). If the sample is a solid, apply a small amount of the solid onto the crystal and apply pressure using the instrument's anvil.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.
- Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Background Correction: Record a background spectrum of the clean, empty ATR crystal prior to sample analysis. This background will be automatically subtracted from the sample

spectrum.

- Data Processing: The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber.

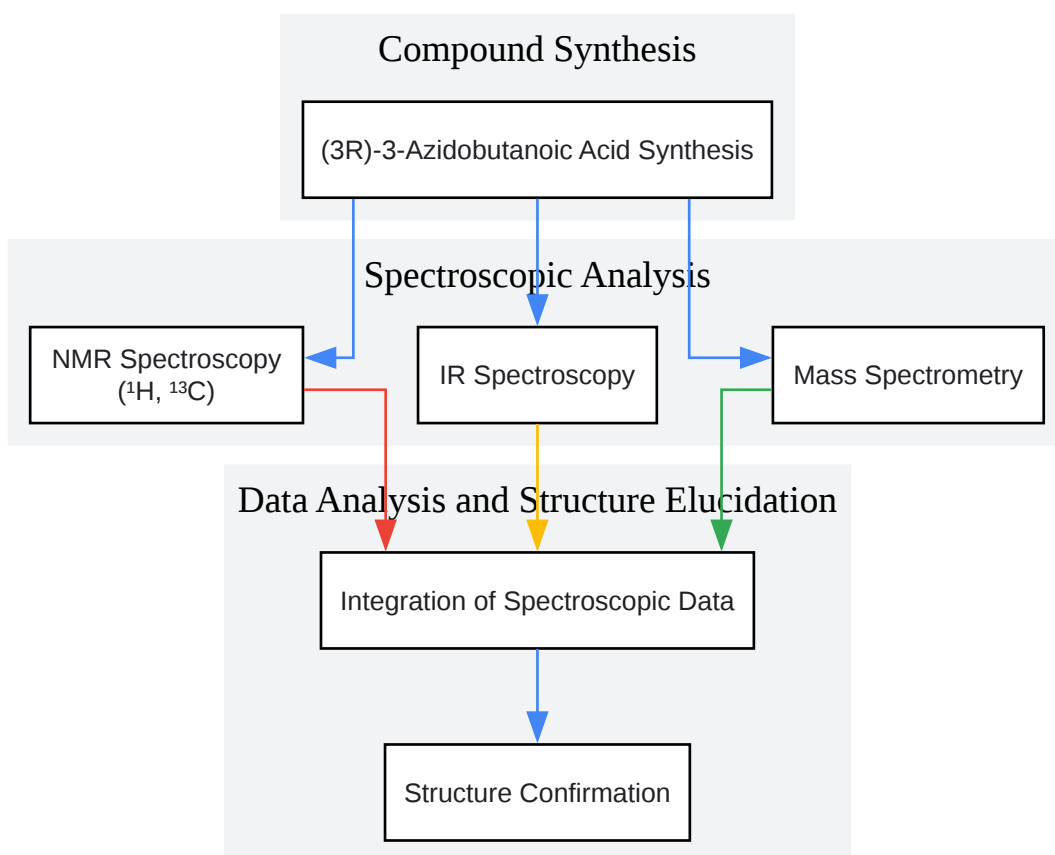
Mass Spectrometry (MS)

Electron Ionization (EI)-Mass Spectrum Acquisition:

- Sample Introduction: Introduce a dilute solution of (3R)-3-azidobutanoic acid in a volatile organic solvent (e.g., methanol or dichloromethane) via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).
- Instrument: A mass spectrometer with an EI source (e.g., a quadrupole or time-of-flight analyzer).
- Parameters:
 - Ionization Energy: 70 eV.
 - Source Temperature: 150-250 °C.
 - Mass Range: m/z 30-200.
- Data Acquisition: Acquire the mass spectrum in full scan mode.
- Data Analysis: Identify the molecular ion peak ($[M]^+$) and analyze the fragmentation pattern to elucidate the structure. Common losses for carboxylic acids include the loss of the carboxylic acid group ($[M-COOH]^+$) and for azides, the loss of a nitrogen molecule ($[M-N_2]^+$).
[\[1\]](#)

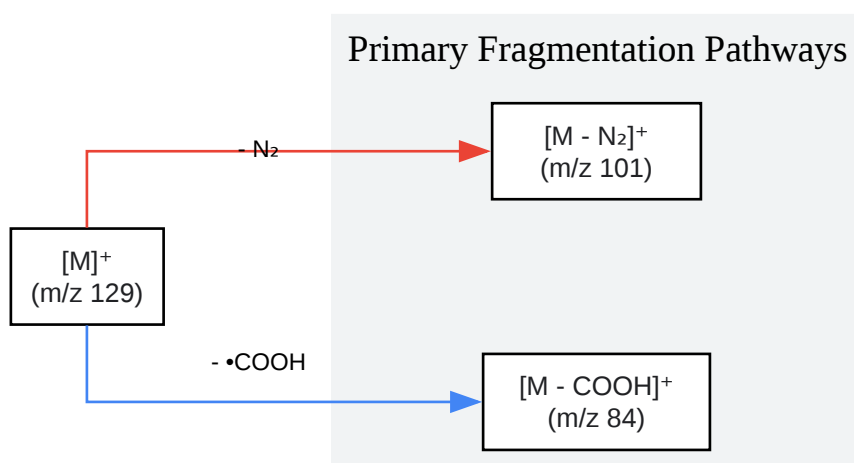
Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of a novel compound such as (3R)-3-azidobutanoic acid.



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Caption: Workflow for Spectroscopic Characterization.



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Caption: Predicted MS Fragmentation Pathways.

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References

- 1. chem.libretexts.org [chem.libretexts.org]
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